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Introduction
Ethyl 5-hydroxydecanoate (CAS No. 75587-06-3; FEMA No. 4444) is a flavoring and

fragrance agent recognized for its distinct sensory characteristics. This technical guide provides

an in-depth analysis of its flavor and fragrance profile, supported by quantitative data, detailed

experimental methodologies, and visualizations of relevant pathways. This document is

intended to serve as a comprehensive resource for researchers, scientists, and professionals in

drug development exploring the applications of this compound.

Flavor and Fragrance Profile
Ethyl 5-hydroxydecanoate is characterized by a complex and desirable sensory profile. Its

aroma is predominantly described as fruity, sweet, fatty, and reminiscent of peach.[1] Additional

nuances that contribute to its profile include oily, waxy, winey, fresh, green, floral, and tropical

notes. The Flavor and Extract Manufacturers Association (FEMA) categorizes its overall flavor

profile as "Fruit."

The sensory perception of Ethyl 5-hydroxydecanoate is a result of its specific chemical

structure interacting with olfactory receptors. As an ester, it belongs to a class of organic

compounds known for their characteristic fruity and sweet aromas.[2]
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A summary of the key quantitative data for Ethyl 5-hydroxydecanoate is presented in the

tables below for easy reference and comparison.

Table 1: Physicochemical Properties of Ethyl 5-Hydroxydecanoate

Property Value Reference

CAS Number 75587-06-3 [1]

FEMA Number 4444 [1]

Molecular Formula C₁₂H₂₄O₃

Molecular Weight 216.32 g/mol

Appearance Colorless clear liquid

Specific Gravity 0.945 - 0.956 @ 20°C [1]

Refractive Index 1.442 - 1.452 @ 20°C [1]

Boiling Point 280 - 299 °C @ 760 mmHg

Flash Point 176 °F (80 °C)

Solubility
Soluble in alcohol, very slightly

soluble in water.

Table 2: Sensory Descriptors and Usage Levels

Sensory Aspect Descriptors

Odor Profile
Fruity, Sweet, Fatty, Peach, Oily, Waxy, Winey,

Fresh, Green, Floral, Tropical

Flavor Profile Fruit
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Application Recommended Usage Levels (ppm)

Beverages (non-alcoholic) 1.0 - 10.0

Beverages (alcoholic) 1.0 - 10.0

Chewing Gum 5.0 - 50.0

Hard Candy 5.0 - 50.0

Experimental Protocols
The characterization of the flavor and fragrance profile of a compound like Ethyl 5-
hydroxydecanoate typically involves a combination of instrumental analysis and sensory

evaluation. Below are detailed methodologies for key experiments.

Gas Chromatography-Olfactometry (GC-O)
Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify the specific

volatile compounds in a sample that contribute to its aroma.

Objective: To separate and identify the odor-active compounds in a sample of Ethyl 5-
hydroxydecanoate.

Methodology:

Sample Preparation: A solution of Ethyl 5-hydroxydecanoate is prepared in a suitable

solvent (e.g., ethanol or diethyl ether) at a concentration appropriate for injection into the gas

chromatograph.

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and

an olfactometry port is used. The GC column is typically a non-polar or medium-polarity

column suitable for the separation of esters.

GC Conditions:

Injector Temperature: 250 °C

Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1671634?utm_src=pdf-body
https://www.benchchem.com/product/b1671634?utm_src=pdf-body
https://www.benchchem.com/product/b1671634?utm_src=pdf-body
https://www.benchchem.com/product/b1671634?utm_src=pdf-body
https://www.benchchem.com/product/b1671634?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671634?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Oven Temperature Program: An initial temperature of 40 °C is held for 2 minutes, then

ramped to 240 °C at a rate of 5 °C/min, and held for 5 minutes.

Effluent Splitting: The column effluent is split between the FID and the olfactometry port,

typically at a 1:1 ratio.

Olfactometry: Trained sensory panelists sniff the effluent from the olfactometry port.

Humidified air is mixed with the effluent to prevent nasal passage dehydration. Panelists

record the retention time and provide a description of the odor of each detected compound.

Data Analysis: The data from the FID (providing information on the quantity of each

compound) is correlated with the sensory data from the panelists to create an aromagram,

which highlights the most significant aroma-active compounds.

Quantitative Descriptive Analysis (QDA)
Quantitative Descriptive Analysis (QDA) is a sensory evaluation method used to identify,

describe, and quantify the sensory attributes of a product.

Objective: To develop a comprehensive sensory profile of Ethyl 5-hydroxydecanoate.

Methodology:

Panelist Selection and Training: A panel of 8-12 individuals is selected based on their

sensory acuity and ability to articulate sensory perceptions. The panel undergoes intensive

training to develop a consensus vocabulary to describe the aroma and flavor attributes of

Ethyl 5-hydroxydecanoate.

Sample Preparation: Samples of Ethyl 5-hydroxydecanoate are prepared at various

concentrations in a neutral medium (e.g., water with a solubilizing agent for flavor evaluation,

or odorless mineral oil for aroma evaluation).

Evaluation: Panelists evaluate the samples in a controlled environment (sensory booths with

controlled lighting and temperature). They rate the intensity of each identified attribute on a

linear scale (e.g., a 15-cm line scale anchored with "low" and "high").

Data Analysis: The intensity ratings from the panelists are collected and analyzed using

statistical methods (e.g., Analysis of Variance - ANOVA) to determine the mean intensity for
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each attribute and to assess the level of agreement among panelists. The results are often

visualized in a spider plot to provide a graphical representation of the sensory profile.

Visualizations
Experimental Workflow for Sensory Analysis

Instrumental Analysis Sensory Evaluation

Input

Output

Sample Preparation
(Dilution in Solvent)

Gas Chromatography-Olfactometry (GC-O)

Aromagram Generation

Comprehensive Flavor &
Fragrance Profile

Panelist Training & Vocabulary Development

Quantitative Descriptive Analysis (QDA)

Sample Preparation
(Dilution in Neutral Medium)

Statistical Analysis & Profile Generation

Ethyl 5-hydroxydecanoate

Click to download full resolution via product page

Caption: Experimental workflow for the sensory analysis of Ethyl 5-hydroxydecanoate.
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While the specific olfactory receptor for Ethyl 5-hydroxydecanoate has not been definitively

identified, the general mechanism of odor perception involves G-protein coupled receptors

(GPCRs). The following diagram illustrates this generalized signaling cascade.
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Caption: Generalized G-protein coupled olfactory receptor signaling pathway.
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Conclusion
Ethyl 5-hydroxydecanoate possesses a multifaceted and commercially valuable flavor and

fragrance profile, dominated by fruity, sweet, and peach-like characteristics. The

comprehensive data and methodologies presented in this guide provide a robust framework for

its further investigation and application in various fields, including flavor and fragrance creation,

food science, and potentially as a tool in drug development and sensory research. The

elucidation of the specific olfactory receptors that bind to this molecule remains an area for

future research and could provide deeper insights into the mechanisms of olfaction.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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